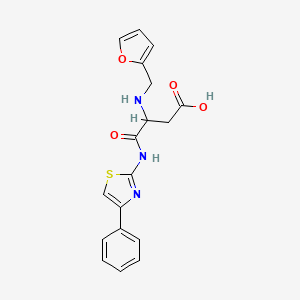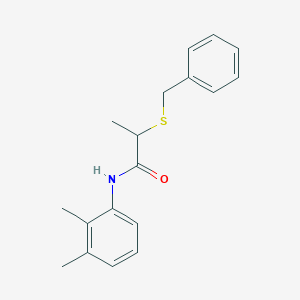![molecular formula C22H22Cl2N2O3S B4019159 6-chloro-2-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate](/img/structure/B4019159.png)
6-chloro-2-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate
Description
This compound belongs to a class of chemicals characterized by their complex heterocyclic structures, incorporating elements like chloro, thioxo, and acetate groups. Such compounds are of interest due to their potential in various fields of chemistry and materials science, owing to their unique structural and functional properties.
Synthesis Analysis
The synthesis of compounds similar to the one typically involves multi-step reactions, starting with precursor molecules and through strategic incorporation of functional groups. For example, Mahmoud et al. (2007) described the synthesis of pyrano[3,2-c]chromene derivatives via reactions with diethyl malonate and other reagents, showcasing the complexity and diversity of synthetic approaches in this chemical class (Mahmoud, Madkour, El-Bordainy, & Soliman, 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including chromene and pyrimidin, often linked in a spiro configuration. X-ray diffraction and NMR spectroscopy are commonly used to elucidate their structures, revealing the intricate arrangements of atoms and the stereochemistry involved. For instance, the work by Korotaev et al. (2021) on spirochromeno(thia)pyrrolizidines and spirochromeno(indolizidines) highlights the regio- and stereoselectivity in their synthesis, confirmed by X-ray diffraction (Korotaev et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include cycloadditions, acylations, and alkylation, leading to a variety of derivatives with potential chemical utility. For example, Sasson et al. (1983) discussed the synthesis of spiro[pyrimidine-4,2'-pyrano[3,2-d]pyrimidines] through reactions that highlight the reactivity and versatility of the core structure (Sasson, Gagnier, & Otter, 1983).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and single-crystal X-ray diffraction.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of these compounds. Their heterocyclic nature often imparts significant reactivity, allowing for further chemical modifications and the creation of complex molecular architectures.
References
- (Mahmoud, Madkour, El-Bordainy, & Soliman, 2007)
- (Korotaev et al., 2021)
- (Sasson, Gagnier, & Otter, 1983)
properties
IUPAC Name |
[6'-chloro-2'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O3S/c1-12(27)28-18-9-17-14(8-16(18)24)22(11-21(2,3)25-20(30)26-22)10-19(29-17)13-6-4-5-7-15(13)23/h4-9,19H,10-11H2,1-3H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOCGWRKFWFHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC(CC23CC(NC(=S)N3)(C)C)C4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6'-Chloro-2'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide](/img/structure/B4019089.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4019093.png)
![2-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4019101.png)
![1-(2-furylmethyl)-2-imino-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4019106.png)

![7-tert-butyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4019116.png)
![N-isopropyl-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4019119.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019138.png)

![N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4019164.png)
![5,5'-(4-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4019178.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4019186.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4019198.png)